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Abstract

Phenmedipham is a selective, post-emergence herbicide belonging to the carbamate chemical
family, primarily utilized for the control of broad-leaved weeds in sugar beet, spinach, and table
beet cultivation.[1] Its herbicidal activity stems from the inhibition of photosynthesis at
photosystem II.[1] While effective in its agricultural application, a thorough understanding of its
toxicological profile is essential for assessing its potential impact on human health and the
environment. This technical guide provides a comprehensive overview of the toxicology of
phenmedipham, including its acute, subchronic, and chronic toxicity, genotoxicity,
carcinogenicity, reproductive and developmental effects, and mechanism of action. Detailed
summaries of experimental protocols, based on internationally recognized guidelines, are
provided, and key data are presented in a clear, tabular format. Furthermore, metabolic
pathways and proposed mechanisms of toxicity are illustrated through diagrams to facilitate a
deeper understanding of its biological interactions.
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Property Value Reference
3-
Chemical Name methoxycarbonylaminophenyl-  [2]

3-methylcarbanilate

CAS Number 13684-63-4 [2]

Molecular Formula C16H16N204 [2]

Molecular Weight 300.31 g/mol [2]
Colorless crystals or white

Appearance [2]
powder

Water Solubility Low [1]

Vapor Pressure Low [1]

. Hydrolyzes in neutral and
Stability _ - [3]
alkaline conditions

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Studies in rats indicate that phenmedipham is rapidly and extensively absorbed following oral
administration, particularly at lower doses.[4] It distributes to various tissues, with notable
concentrations in plasma, blood, lungs, and kidneys.[4] The primary route of metabolism
involves hydrolysis of the carbamate linkages. The major metabolite identified is methyl N-(3-
hydroxyphenyl) carbamate (MHPC).[3] Elimination of phenmedipham and its metabolites is
rapid, with the majority being excreted in the urine within 24 hours.[4]

Metabolic Pathway of Phenmedipham
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Metabolic pathway of Phenmedipham.

Acute Toxicity

Phenmedipham exhibits low acute toxicity via the oral, dermal, and inhalation routes of
exposure.[4][5]

Value
Study Species Route Endpoint Reference
(mg/kg bw)
Acute Oral
o Rat Oral LDso > 5000 [6]
Toxicity
Acute Dermal
o Rat Dermal LDso > 4000
Toxicity
Acute
Inhalation Rat Inhalation LCso > 7.0 mg/L
Toxicity

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of phenmedipham is typically assessed using a method like the Acute
Toxic Class Method (OECD Guideline 423). This stepwise procedure uses a minimal number of
animals to classify the substance based on its toxicity.
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Workflow for Acute Oral Toxicity Testing (OECD 423).

Subchronic and Chronic Toxicity

The primary target organs identified in repeated-dose toxicity studies with phenmedipham are
the hematopoietic system, spleen, liver, and kidneys.[6] The most consistently observed effects
are related to hemolytic anemia, including increased methemoglobin, and hemaosiderin
deposition in the spleen and liver.[6]
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Experimental Protocol: 90-Day Oral Toxicity Study in
Rodents (OECD 408)

A 90-day oral toxicity study is conducted to evaluate the adverse effects of repeated exposure

to a substance.

o Test Animals: Typically, young adult rats of a standard laboratory strain are used.

e Dose Groups: At least three dose levels of phenmedipham and a concurrent control group

are included. The substance is usually administered daily via the diet or by gavage.
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o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
consumption are recorded weekly.

 Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified
intervals.

» Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed,
and a comprehensive histopathological examination of tissues is conducted.

Genotoxicity

Phenmedipham has been evaluated in a battery of in vitro and in vivo genotoxicity assays.
While some in vitro studies have shown evidence of clastogenicity (chromosome damage), in
vivo studies in mammals have generally been negative, leading regulatory bodies to conclude
that phenmedipham is unlikely to be genotoxic in vivo.[5]

Assay System Result Reference

Bacterial Reverse

) S. typhimurium Negative

Mutation (Ames Test)
In vitro Chromosome ] .

] Mammalian Cells Positive [5]
Aberration
In vivo Micronucleus ]

Rodent Bone Marrow Negative [5]
Test
Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. An increased
incidence of endometrial stromal sarcoma and pituitary adenoma was observed in a 2-year rat
study.[5] However, the European Chemicals Agency's Committee for Risk Assessment (ECHA
RAC) concluded that classification for carcinogenicity is not warranted for phenmedipham.[5]
The Food Safety Commission of Japan also concluded that no carcinogenicity relevant to
human health was observed.[6]
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Species Duration Findings Reference

Increased incidence of
endometrial stromal

Rat 2 years o [5]
sarcoma and pituitary

adenoma.

No evidence of
Mouse - ) o [6]
carcinogenicity.

Experimental Protocol: Carcinogenicity Study (OECD
451)

Carcinogenicity studies involve long-term exposure of animals to the test substance, typically
for the majority of their lifespan.

o Test Animals: Usually rats and mice.

e Dose Levels: At least three dose levels and a control group are used. The highest dose
should induce minimal toxicity without significantly altering the normal lifespan.

o Duration: Typically 24 months for rats and 18-24 months for mice.

» Endpoints: The primary endpoints are the incidence, type, and location of tumors.
Comprehensive histopathological examination of all organs and tissues is crucial.

Reproductive and Developmental Toxicity

Phenmedipham has been assessed for its potential to cause reproductive and developmental
toxicity. In multi-generation studies in rats, the main effects observed in offspring were
decreased body weight gain at doses that also caused parental toxicity.[4][5] Developmental
toxicity studies in rats and rabbits showed reduced fetal body weight and retarded ossification
at maternally toxic doses.[4][5] Based on these findings, regulatory agencies have not
classified phenmedipham as a reproductive or developmental toxicant.[5]
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Neurotoxicity and Endocrine Disruption

The available data on phenmedipham do not indicate a concern for neurotoxicity or

immunotoxicity.[5][6] With regard to endocrine disruption, the European Food Safety Authority

(EFSA) concluded that phenmedipham does not meet the criteria for classification as an

endocrine disruptor for humans.[5]

Mechanism of Action in Mammals
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While the primary mechanism of action of phenmedipham in plants is the inhibition of
photosynthesis, its toxicity in mammals is likely mediated through different pathways. As a
carbamate, a primary mechanism of toxicity for this class of compounds is the inhibition of
acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent
cholinergic toxicity.[7] However, the main effects observed in repeated-dose studies with
phenmedipham are related to hemolytic anemia, suggesting other mechanisms may be at play.
The formation of reactive metabolites could lead to oxidative stress, characterized by an
imbalance between the production of reactive oxygen species (ROS) and the antioxidant
defense capacity of cells. This can result in damage to cellular components and contribute to
the observed hematological effects.

Proposed Signaling Pathway for Carbamate-Induced
Oxidative Stress
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Proposed pathway of carbamate-induced oxidative stress.

Conclusion

Phenmedipham exhibits low acute toxicity. The primary concerns from repeated exposure in
animal studies are effects on the hematopoietic system, leading to hemolytic anemia. There is
no conclusive evidence for genotoxicity in vivo, carcinogenicity, or reproductive and
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developmental toxicity at doses that are not maternally toxic. The mechanism of toxicity in
mammals is not fully elucidated but may involve oxidative stress secondary to the formation of
reactive metabolites. Further research into the specific signaling pathways affected by
phenmedipham in mammalian systems would provide a more complete understanding of its
toxicological profile. This guide provides a comprehensive summary of the available
toxicological data on phenmedipham to support informed risk assessment and future research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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